molecular formula C14H24Cl2Si2 B3152652 Benzene, bis(2-(chlorodimethylsilyl)ethyl)- CAS No. 74129-20-7

Benzene, bis(2-(chlorodimethylsilyl)ethyl)-

Cat. No.: B3152652
CAS No.: 74129-20-7
M. Wt: 319.4 g/mol
InChI Key: QPBYKZCMJJHRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, bis(2-(chlorodimethylsilyl)ethyl)-: is an organosilicon compound with the molecular formula C14H24Cl2Si2. This compound is characterized by the presence of two chlorodimethylsilyl groups attached to a benzene ring through ethyl linkers. It is commonly used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, bis(2-(chlorodimethylsilyl)ethyl)- typically involves the reaction of benzene with chlorodimethylsilane in the presence of a catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference. The process can be summarized as follows:

    Reactants: Benzene and chlorodimethylsilane.

    Catalyst: Often a Lewis acid such as aluminum chloride.

    Solvent: Anhydrous toluene or similar non-polar solvent.

    Conditions: Inert atmosphere (e.g., nitrogen or argon) and controlled temperature.

Industrial Production Methods: In industrial settings, the production of Benzene, bis(2-(chlorodimethylsilyl)ethyl)- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, bis(2-(chlorodimethylsilyl)ethyl)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: Reduction can lead to the formation of silane derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution: Products include various silane derivatives depending on the nucleophile used.

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of other organosilicon compounds.
  • Acts as a protecting reagent for primary amines .

Biology and Medicine:

  • Investigated for potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Industry:

  • Utilized in the electronics industry for the production of silicon-based materials.
  • Employed in the polymer industry for the synthesis of silicone polymers.

Mechanism of Action

The mechanism of action of Benzene, bis(2-(chlorodimethylsilyl)ethyl)- involves its ability to form stable bonds with various substrates. The chlorodimethylsilyl groups can undergo substitution reactions, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific application, such as forming protective layers in electronic materials or interacting with biological molecules in drug delivery systems .

Comparison with Similar Compounds

  • Benzene, bis(2-(trimethylsilyl)ethyl)-
  • Benzene, bis(2-(dimethylsilyl)ethyl)-
  • Benzene, bis(2-(methyldichlorosilyl)ethyl)-

Uniqueness: Benzene, bis(2-(chlorodimethylsilyl)ethyl)- is unique due to the presence of chlorodimethylsilyl groups, which provide distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in applications requiring specific substitution reactions or the formation of stable silicon-based structures.

Properties

IUPAC Name

chloro-[2-[2-[2-[chloro(dimethyl)silyl]ethyl]phenyl]ethyl]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24Cl2Si2/c1-17(2,15)11-9-13-7-5-6-8-14(13)10-12-18(3,4)16/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBYKZCMJJHRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1=CC=CC=C1CC[Si](C)(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2Si2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995573
Record name [1,2-Phenylenedi(ethane-2,1-diyl)]bis[chloro(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74129-20-7
Record name Benzene, bis(2-(chlorodimethylsilyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074129207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, bis[2-(chlorodimethylsilyl)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,2-Phenylenedi(ethane-2,1-diyl)]bis[chloro(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene, bis(2-(chlorodimethylsilyl)ethyl)-
Reactant of Route 2
Reactant of Route 2
Benzene, bis(2-(chlorodimethylsilyl)ethyl)-
Reactant of Route 3
Reactant of Route 3
Benzene, bis(2-(chlorodimethylsilyl)ethyl)-
Reactant of Route 4
Reactant of Route 4
Benzene, bis(2-(chlorodimethylsilyl)ethyl)-
Reactant of Route 5
Reactant of Route 5
Benzene, bis(2-(chlorodimethylsilyl)ethyl)-
Reactant of Route 6
Reactant of Route 6
Benzene, bis(2-(chlorodimethylsilyl)ethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.